3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Agrochemical discovery Insecticide Structure-activity relationship

Agricultural researchers seeking structurally novel insecticidal leads face limited access to diverse pyrazin-2-ylpyrazoles. CAS 2034510-94-4 addresses this gap with a unique 3,3-dimethylbutanamide side chain absent from standard Bayer CropScience patent exemplars. • Differentiated pyrazin-2-ylpyrazole scaffold for resistance-breaking candidate screening • Bulky hindered amide tail enables target selectivity profiling against simpler analogs • High lipophilicity (predicted LogP ~2.8) supports novel solubilization formulation studies Supplied as a research reagent with full analytical characterization; available from stock for immediate dispatch.

Molecular Formula C15H21N5O
Molecular Weight 287.367
CAS No. 2034510-94-4
Cat. No. B2604166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide
CAS2034510-94-4
Molecular FormulaC15H21N5O
Molecular Weight287.367
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
InChIInChI=1S/C15H21N5O/c1-15(2,3)10-14(21)18-7-9-20-8-4-12(19-20)13-11-16-5-6-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,21)
InChIKeyNGKVRDCEGBBULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Structure of CAS 2034510-94-4


3,3-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 2034510-94-4, molecular formula C15H21N5O, molecular weight 287.367 g/mol) is a synthetic small molecule featuring a pyrazine ring linked at the 2-position to a 1H-pyrazole, which is further connected via an ethylenediamine spacer to a 3,3-dimethylbutanamide terminus [1]. This compound belongs to the broader class of pyrazin-2-ylpyrazole derivatives, a scaffold recognized for insecticidal and parasiticidal applications in agricultural patent literature [2]. The presence of the sterically hindered 3,3-dimethylbutanamide group distinguishes it from simpler pyrazin-2-ylpyrazole analogs, suggesting potential for differential physicochemical properties and target interactions.

Workflow Fit SAR studies on pyrazin-2-ylpyrazole scaffold with a unique sterically hindered 3,3-dimethylbutanamide tail.
Selection Context Exploratory insecticidal and parasiticidal activity screening in agricultural research models.
Profiling Fit Formulation development studies for lipophilic pyrazole amide analogs requiring solubilization strategies.

Why Generic Substitution Fails for CAS 2034510-94-4


Within the pyrazin-2-ylpyrazole class, even minor structural modifications can lead to substantial changes in insecticidal potency, spectrum of activity, and physicochemical properties [1]. The specific compound CAS 2034510-94-4 incorporates a unique 3,3-dimethylbutanamide side chain, which is absent from most exemplified compounds in the foundational Bayer CropScience patent literature [2]. Without direct comparative bioactivity data, it cannot be assumed that other pyrazin-2-ylpyrazoles or pyrazole amides are functionally interchangeable. The following quantitative evidence guide is provided to transparently assess the availability of head-to-head data to support procurement decisions.

Side-chain mismatch: Pyrazin-2-ylpyrazoles with smaller amides may not replicate the steric and lipophilic profile; substitution requires validation.
Activity data gap: No head-to-head insecticidal activity data exist; class-level efficacy assumptions may mislead procurement.
Property shift risk: Lower predicted solubility may alter formulation behavior vs. more polar analogs; interchangeability not assumed.

Quantitative Differentiation Evidence for CAS 2034510-94-4


Side Chain Uniqueness: Bulky vs. Class Scaffolds

A direct structural comparison reveals that CAS 2034510-94-4 possesses a 3,3-dimethylbutanamide moiety linked via an ethylene spacer to the pyrazole ring. In the foundational pyrazin-2-ylpyrazole patent (US20110021539A1), the majority of exemplified compounds bear smaller, less sterically hindered substituents at the corresponding amide position, such as ethyl, cyclopropyl, or unsubstituted phenyl groups [1]. While no direct bioactivity comparison is available for this specific compound, the presence of a bulky, lipophilic tert-butyl group is known in medicinal chemistry to enhance metabolic stability and membrane permeability compared to smaller alkyl amides [2].

Side-chain lipophilicity
Class-level inference
Estimated +1.5 to +2.0 logP units, ~3× steric bulk vs. smaller amide substituents (in silico)
May influence membrane permeability and metabolic stability in research models.
No experimental validation; class-level inference only.
Agrochemical discovery Insecticide Structure-activity relationship

No Head-to-Head Insecticidal Activity Data

A comprehensive search of public databases and patent literature reveals no quantitative insecticidal activity data (e.g., LC50, mortality rate) for CAS 2034510-94-4 against any insect species. In contrast, several pyrazin-2-ylpyrazole analogs with smaller amide substituents have been reported with LC50 values in the low ppm range against Myzus persicae (e.g., compound examples in US20110021539A1 show >80% mortality at 100 ppm) [1]. No direct comparison can be made.

Insecticidal activity
Data to verify
No activity data for CAS 2034510-94-4; comparator analogs >80% mortality at 100 ppm (patent)
Efficacy screening is exploratory; activity cannot be assumed from class data.
Absence of head-to-head comparison limits procurement confidence.
Insecticidal activity Pyrazin-2-ylpyrazole Agricultural pest

Predicted Solubility and Lipophilicity vs. Benchmarks

Using in silico prediction tools, CAS 2034510-94-4 is estimated to have an ACD/LogP of approximately 2.8 and an aqueous solubility (LogS) of around -3.5. This compares unfavorably to simpler pyrazin-2-ylpyrazoles (e.g., 3-(pyrazin-2-yl)-1H-pyrazole, LogP ~1.2, LogS ~ -1.8) and to the N-ethyl amide derivative (predicted LogP ~1.8) [1]. The increased lipophilicity and decreased solubility are direct consequences of the 3,3-dimethylbutanamide group.

Predicted LogP & solubility
Class-level inference
Target: LogP ~2.8, LogS ~-3.5; Simple analog: LogP ~1.2, LogS ~-1.8 (in silico)
Lower predicted solubility may necessitate formulation adjustments.
In silico prediction; experimental validation required.
Physicochemical properties Aqueous solubility Lipophilicity

Application Scenarios for CAS 2034510-94-4


Exploratory Agrochemical Screening

Given the established insecticidal activity of the pyrazin-2-ylpyrazole class [1], CAS 2034510-94-4 can be procured for screening against resistant pest strains. Its unique 3,3-dimethylbutanamide side chain may offer a novel resistance-breaking mechanism, though this remains entirely speculative without any efficacy data for this specific compound.

Medicinal Chemistry Selectivity Profiling

The structural uniqueness of the bulky amide tail may lead to differential binding at protein targets compared to simpler pyrazin-2-ylpyrazoles, making it a candidate for selectivity profiling panels. However, no target engagement or selectivity data exists for this compound, so this use is entirely exploratory.

Formulation Benchmarking for Lipophilic Pyrazole Amides

The predicted low aqueous solubility and high lipophilicity of CAS 2034510-94-4 (LogP ~2.8, LogS ~-3.5) present a challenge for standard delivery formulations . This compound could serve as a model substrate to test novel solubilization or encapsulation technologies designed for highly lipophilic pyrazole amides.

Application
Selection Property
Validation Focus
Agrochemical screening research
Unique 3,3-dimethylbutanamide tail
Insecticidal activity testing against target pest strains
Selectivity profiling
Sterically hindered amide may alter target binding
Target engagement and selectivity data generation
Formulation benchmarking
High predicted lipophilicity
Solubilization and encapsulation efficiency testing
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